molecular formula C5H9N3Si B8047554 Dicyano(trimethylsilyl)amine

Dicyano(trimethylsilyl)amine

Cat. No.: B8047554
M. Wt: 139.23 g/mol
InChI Key: ZKJDSCXKSWQZHT-UHFFFAOYSA-N
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Description

Dicyano(trimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₃SiN(CN)₂. It is a derivative of trimethylsilyl amine, where two hydrogen atoms are replaced by cyano groups. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyano(trimethylsilyl)amine can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with sodium cyanamide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

(CH3)3SiCl+Na2NCN(CH3)3SiN(CN)2+NaCl(CH₃)₃SiCl + Na₂NCN \rightarrow (CH₃)₃SiN(CN)₂ + NaCl (CH3​)3​SiCl+Na2​NCN→(CH3​)3​SiN(CN)2​+NaCl

The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.

    Addition Reactions: The compound can react with electrophiles to form addition products.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as alkyl halides and acyl chlorides.

    Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.

Major Products Formed:

    Substituted Amines: When reacting with nucleophiles.

    Cyanated Compounds: When reacting with electrophiles.

    Heterocycles: Through cyclization reactions.

Scientific Research Applications

Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.

Molecular Targets and Pathways:

    Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions.

    Cyclization: The formation of heterocycles through intramolecular reactions.

Comparison with Similar Compounds

Dicyano(trimethylsilyl)amine can be compared with other similar compounds, such as:

    Trimethylsilyl Cyanide: Similar in structure but with only one cyano group.

    Dicyanoamine: Lacks the trimethylsilyl group, making it more reactive.

    Trimethylsilyl Azide: Contains an azide group instead of cyano groups.

Uniqueness:

    Stability: The presence of the trimethylsilyl group provides stability and steric protection.

    Reactivity: The dual cyano groups offer versatile reactivity in various chemical reactions.

    Applications: Its unique structure makes it suitable for specialized applications in synthesis and materials science.

Properties

IUPAC Name

cyano(trimethylsilyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDSCXKSWQZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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